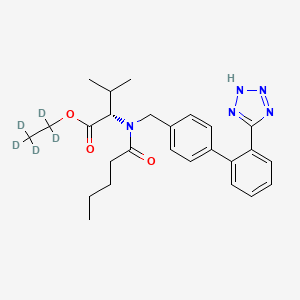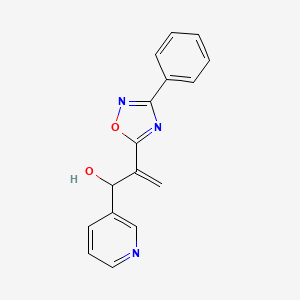
Antiparasitic agent-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-4 is a compound used to combat parasitic infections. These infections, caused by various parasites such as protozoa and helminths, pose significant health challenges globally, particularly in tropical and subtropical regions. The compound is designed to target and eliminate parasites, thereby alleviating the symptoms and preventing the spread of parasitic diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical transformations such as alkylation, acylation, and cyclization to form the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Antiparasitic agent-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its efficacy and toxicity.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties and enhance its antiparasitic activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, often in the presence of catalysts to facilitate the process.
Major Products Formed:
科学研究应用
Antiparasitic agent-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasites and their interactions with host organisms.
Medicine: The compound is explored for its potential to treat various parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis.
Industry: this compound is used in the development of new antiparasitic drugs and formulations, contributing to the advancement of pharmaceutical technologies.
作用机制
The mechanism of action of antiparasitic agent-4 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes and proteins, disrupting essential processes such as DNA replication, protein synthesis, and cell membrane integrity. This leads to the death of the parasite and the resolution of the infection. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes critical for parasite survival, such as proteases and kinases.
Membrane Disruption: Disruption of the parasite’s cell membrane, leading to cell lysis and death.
DNA Interference: Interference with DNA replication and repair mechanisms, preventing the parasite from reproducing.
相似化合物的比较
Antiparasitic agent-4 is compared with other similar compounds to highlight its uniqueness and advantages. Similar compounds include:
Imidazole Derivatives: These compounds share a similar chemical scaffold and are used to treat parasitic infections such as toxoplasmosis.
Quinoline Derivatives: Used primarily for malaria treatment, these compounds have a different mechanism of action but similar therapeutic goals.
Benzofuran Derivatives: These compounds are explored for their antiparasitic activity and potential as alternative therapies.
In comparison, this compound offers unique advantages such as higher selectivity, lower toxicity, and broader spectrum of activity against various parasites. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of antiparasitic agents.
属性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11(14(20)13-8-5-9-17-10-13)16-18-15(19-21-16)12-6-3-2-4-7-12/h2-10,14,20H,1H2 |
InChI 键 |
DIWIKSHBGLXAEL-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=NC(=NO1)C2=CC=CC=C2)C(C3=CN=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


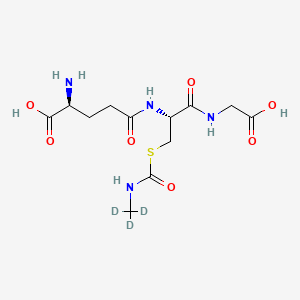

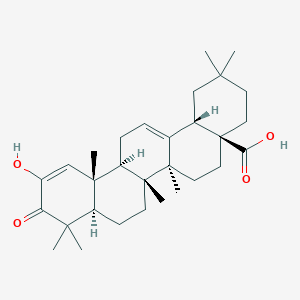
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
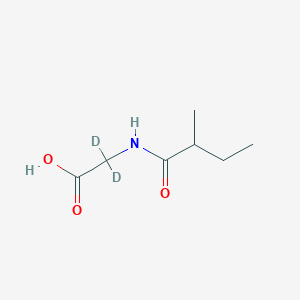
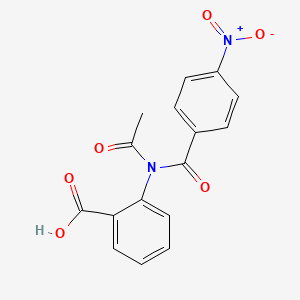
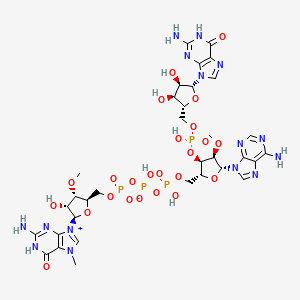
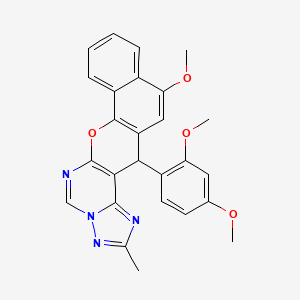
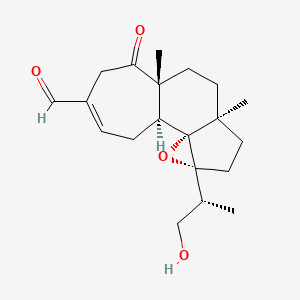
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
